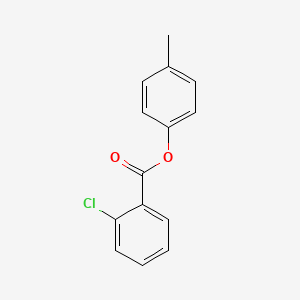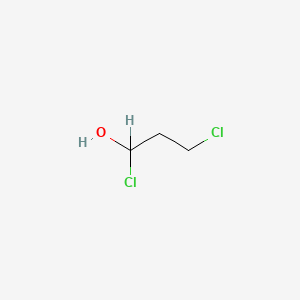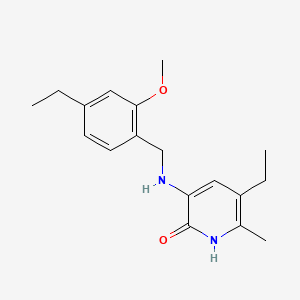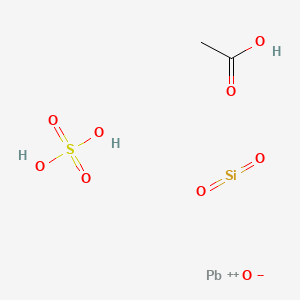
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dioxosilane;lead(2+);oxygen(2-)sulfuric acid typically involves the reaction of acetic acid with lead oxide (PbO), silica (SiO₂), and sulfuric acid (H₂SO₄). The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead and silicon.
Reduction: Reduction reactions may involve the conversion of lead(2+) to elemental lead or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce lead dioxide (PbO₂) and silicon dioxide (SiO₂), while reduction may yield elemental lead and silicon .
Wissenschaftliche Forschungsanwendungen
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate the effects of lead and silicon on biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;dioxosilane;lead(2+) dihydride;oxygen(2-);sulfuric acid: This compound has a similar structure but includes a dihydride group instead of the standard lead(2+) ion.
Acetic acid;reaction products with lead oxide (PbO), silica, and sulfuric acid: This is another closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid lies in its specific combination of elements and the resulting chemical properties. This combination allows for a wide range of applications and reactions that may not be possible with other similar compounds .
Eigenschaften
Molekularformel |
C2H6O9PbSSi |
|---|---|
Molekulargewicht |
441 g/mol |
IUPAC-Name |
acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid |
InChI |
InChI=1S/C2H4O2.H2O4S.O2Si.O.Pb/c1-2(3)4;1-5(2,3)4;1-3-2;;/h1H3,(H,3,4);(H2,1,2,3,4);;;/q;;;-2;+2 |
InChI-Schlüssel |
QLAKWLKQZXXRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.[O-2].OS(=O)(=O)O.O=[Si]=O.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


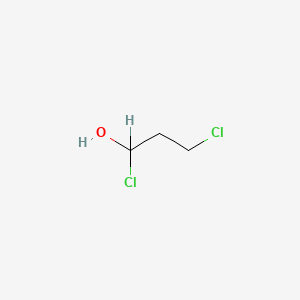
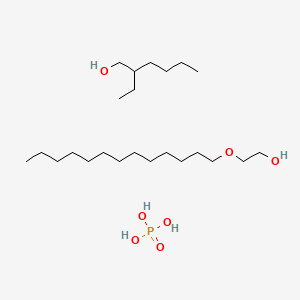
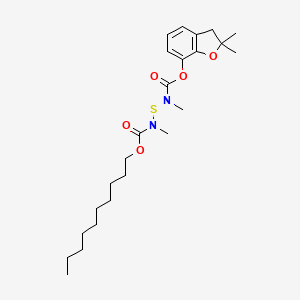
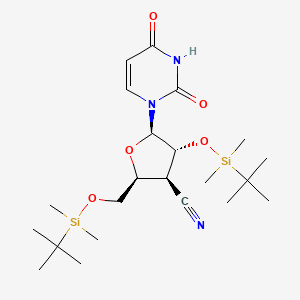
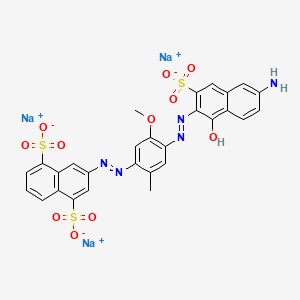
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
